molecular formula C20H18ClNO3S2 B4934819 (5E)-5-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4934819
M. Wt: 419.9 g/mol
InChI Key: PHBGXPXXEUEUBW-LDADJPATSA-N
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Description

(5E)-5-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the chlorophenyl, methoxyphenyl, and other substituents through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on the desired scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bonds or the thiazolidinone ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5E)-5-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({5-CHLORO-2-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of substituents and the presence of a thiazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[[5-chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S2/c1-13-3-6-16(7-4-13)24-9-10-25-17-8-5-15(21)11-14(17)12-18-19(23)22(2)20(26)27-18/h3-8,11-12H,9-10H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBGXPXXEUEUBW-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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